3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood. However, studies have shown that the compound interacts with various cellular targets such as enzymes, receptors, and ion channels, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which could be potentially useful in the treatment of various inflammatory diseases. The compound has also been shown to possess anti-cancer properties, which could be potentially useful in the treatment of various types of cancers.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its unique chemical properties, which make it an excellent candidate for various applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could affect the results of the experiments.
Future Directions
There are various future directions that could be explored in the study of 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide. One of the significant future directions is the development of new synthetic methods for the compound, which could lead to the production of more potent and selective compounds. Another future direction is the study of the compound's potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, the compound's potential use as a diagnostic agent for various diseases could also be explored further.
Conclusion:
In conclusion, 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed. Moreover, various future directions that could be explored in the study of this compound have been identified, indicating that the compound has significant potential for further research.
Synthesis Methods
The synthesis of 3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 3-bromoaniline with 4-(diethylamino)-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound, which can be purified through various methods such as chromatography.
Scientific Research Applications
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied extensively for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a diagnostic agent for various diseases.
properties
Product Name |
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide |
---|---|
Molecular Formula |
C18H21BrN2O |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21BrN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
JQHOSMZQUFSNTI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.